molecular formula C15H9Br2ClN2 B2372656 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole CAS No. 1159988-75-6

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B2372656
CAS No.: 1159988-75-6
M. Wt: 412.51
InChI Key: ZCORJOGONKPSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromophenyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-4-chloro-1H-pyrazole
  • 3,5-bis(4-methoxyphenyl)-4-chloro-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of bromine atoms, which can participate in specific chemical reactions, such as cross-coupling, that are not as readily accessible with other halogens.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCORJOGONKPSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.